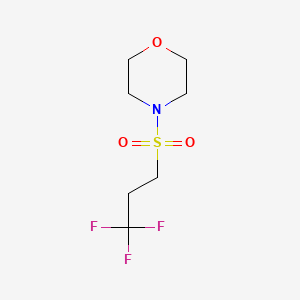

4-(3,3,3-Trifluoropropanesulfonyl)morpholine

Description

Properties

IUPAC Name |

4-(3,3,3-trifluoropropylsulfonyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO3S/c8-7(9,10)1-6-15(12,13)11-2-4-14-5-3-11/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRBBZLJDUQYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3,3-Trifluoropropanesulfonyl)morpholine typically involves the reaction of morpholine with 3,3,3-trifluoropropanesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction is generally performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4-(3,3,3-Trifluoropropanesulfonyl)morpholine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product. The scalability of the synthesis process makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3,3,3-Trifluoropropanesulfonyl)morpholine undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with 4-(3,3,3-Trifluoropropanesulfonyl)morpholine include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving 4-(3,3,3-Trifluoropropanesulfonyl)morpholine depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3,3,3-Trifluoropropanesulfonyl)morpholine has found applications in several scientific research areas:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, with possible applications in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,3,3-Trifluoropropanesulfonyl)morpholine involves its interaction with molecular targets through its sulfonyl and morpholine functional groups. These interactions can modulate the activity of enzymes and proteins, influencing various biochemical pathways. The trifluoropropanesulfonyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylmorpholine Derivatives

a) 4-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)morpholine (CAS 1020253-04-6)

- Structural Features : Contains a bromo and trifluoromethyl-substituted phenyl ring attached to the sulfonylmorpholine core.

- Key Differences : The aromatic substituents introduce steric bulk and electronic effects distinct from the aliphatic trifluoropropyl chain in the target compound. Bromine’s electronegativity and trifluoromethyl’s lipophilicity may alter binding affinity in biological systems compared to the target’s linear trifluoropropyl group .

b) 4-[(4-Fluoro-3-methylphenyl)sulfonyl]morpholine (CAS 701239-66-9)

- Structural Features : Features a fluoro and methyl-substituted phenyl ring.

- Key Differences : The fluorine atom increases electron-withdrawing effects, while the methyl group adds steric hindrance. These modifications could reduce solubility compared to the target compound’s trifluoropropyl chain, which lacks aromaticity .

Trifluoromethyl-Substituted Morpholine Derivatives

a) 4-(4-(Trifluoromethyl)phenyl)morpholine

- Structural Features : Trifluoromethyl group attached to a phenyl ring linked via an amine group.

- The phenyl ring also introduces planar rigidity, contrasting with the flexibility of the target’s trifluoropropyl chain .

b) 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (CAS 2271442-93-2)

- Structural Features : Benzoyl group with bromo, fluoro, and trifluoromethyl substituents.

- Key Differences : The benzoyl group (carbonyl) is less polar than a sulfonyl group, affecting solubility and hydrogen-bonding capacity. Multiple halogen substituents may enhance halogen bonding in biological targets compared to the target compound .

Acetyl- and Nitro-Substituted Morpholine Derivatives

a) 4-[(3-Fluorophenyl)acetyl]morpholine (CAS 155222-86-9)

- Structural Features : Acetyl group linked to a fluorophenyl ring.

- The fluorophenyl moiety may confer similar lipophilicity to the target’s trifluoropropyl chain but with reduced steric flexibility .

b) 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

- Structural Features : Nitro and trifluoromethyl groups on a phenyl ring.

- Key Differences : The nitro group is a stronger electron-withdrawing substituent than sulfonyl, which could enhance electrophilic reactivity. However, nitro groups are often associated with toxicity concerns, limiting pharmaceutical utility compared to sulfonyl derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(3,3,3-Trifluoropropanesulfonyl)morpholine?

- Answer : The synthesis typically involves nucleophilic substitution between morpholine and 3,3,3-trifluoropropanesulfonyl chloride. Key steps include:

- Reaction Conditions : Anhydrous tetrahydrofuran (THF) as solvent, triethylamine (Et₃N) to scavenge HCl, and room-temperature stirring for 24–72 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction progress .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of 4-(3,3,3-Trifluoropropanesulfonyl)morpholine?

- Answer :

- ¹H/¹³C NMR : Assign signals for the morpholine ring (δ 3.6–3.8 ppm for N–CH₂ groups) and trifluoropropyl-sulfonyl moiety (δ 2.8–3.2 ppm for CH₂CF₃) .

- ¹⁹F NMR : A singlet near δ -70 ppm confirms the trifluoromethyl group .

- IR Spectroscopy : Peaks at 1350–1300 cm⁻¹ (S=O asymmetric stretch) and 1150–1100 cm⁻¹ (S–O symmetric stretch) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matching the molecular weight (e.g., 263.2 g/mol) .

Q. What solvent systems are optimal for studying the compound’s solubility and reactivity?

- Answer :

- Polar Aprotic Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhance solubility for NMR studies .

- Reactivity Screening : Dichloromethane (DCM) or acetonitrile (MeCN) for nucleophilic substitution reactions due to low nucleophilicity .

- Table :

| Solvent | Polarity | Use Case |

|---|---|---|

| DMSO | High | NMR, storage |

| DCM | Low | Reaction medium |

| MeCN | Moderate | Kinetic studies |

Advanced Research Questions

Q. How should researchers design experiments to investigate the hydrolytic stability of the sulfonyl group in 4-(3,3,3-Trifluoropropanesulfonyl)morpholine under varying pH conditions?

- Answer :

- Experimental Setup :

Prepare buffered solutions (pH 1–13) and incubate the compound at 25–80°C.

Monitor degradation via HPLC/LC-MS at timed intervals.

- Key Metrics : Half-life (t₁/₂) and activation energy (Eₐ) calculated using Arrhenius plots .

- Mitigating Instability : Introduce electron-withdrawing groups adjacent to the sulfonyl moiety to reduce nucleophilic attack .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the compound’s reactivity?

- Answer :

- Comparative DFT Studies : Use Gaussian or ORCA to model transition states for sulfonyl-group reactions (e.g., SN2 displacement). Compare predicted activation energies with experimental kinetic data .

- Error Analysis : Identify outliers by cross-referencing solvent effects, implicit/explicit solvation models, and steric parameters .

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

- Answer :

- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., space group determination, thermal displacement parameters) .

- Key Parameters : Bond lengths (C–S, ~1.76 Å; S=O, ~1.43 Å) and torsion angles to confirm conformational preferences .

Methodological Notes

- Contradiction Analysis : When conflicting reactivity data arise (e.g., unexpected byproducts), perform controlled replicate experiments with in-situ IR monitoring to identify intermediate species .

- Advanced Purification : For trace fluorinated impurities, use reverse-phase HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in the mobile phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.